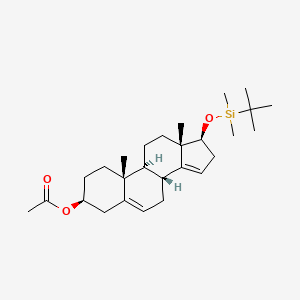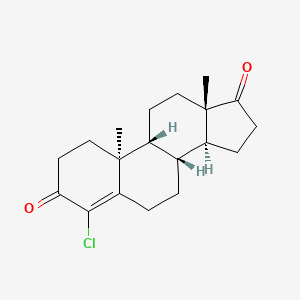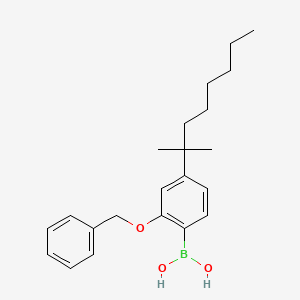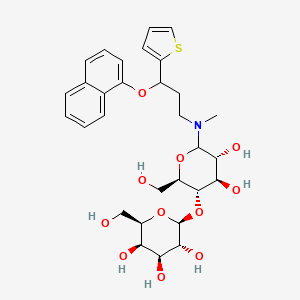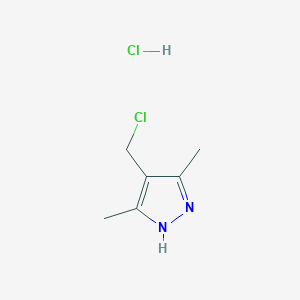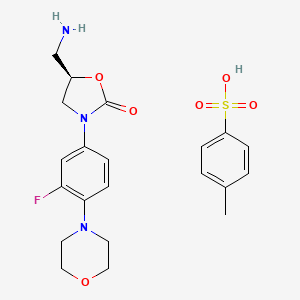
DeacetylLinezolidTosylateSalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DeacetylLinezolidTosylateSalt is a synthetic derivative of Linezolid, a potent antibiotic used to treat various bacterial infections. This compound is known for its enhanced stability and solubility, making it a valuable candidate in pharmaceutical research and development.
準備方法
The synthesis of DeacetylLinezolidTosylateSalt involves several steps. Initially, Linezolid undergoes deacetylation to remove the acetyl group. This is followed by the introduction of a tosylate group to form the tosylate salt. The reaction conditions typically involve the use of tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
化学反応の分析
DeacetylLinezolidTosylateSalt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
科学的研究の応用
DeacetylLinezolidTosylateSalt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: It is investigated for its efficacy in treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of DeacetylLinezolidTosylateSalt is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
類似化合物との比較
DeacetylLinezolidTosylateSalt can be compared with other similar compounds such as:
Linezolid: The parent compound, known for its broad-spectrum antibacterial activity.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Thiazolidines: Compounds with a five-membered ring structure containing sulfur and nitrogen, known for their diverse biological activities
This compound stands out due to its enhanced stability and solubility, making it a more effective candidate for pharmaceutical applications.
特性
分子式 |
C21H26FN3O6S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H18FN3O3.C7H8O3S/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,7,11H,3-6,8-9,16H2;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
InChIキー |
YUKMIBGFMZDNRU-RFVHGSKJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


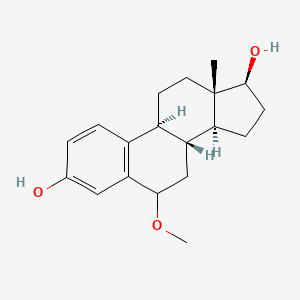
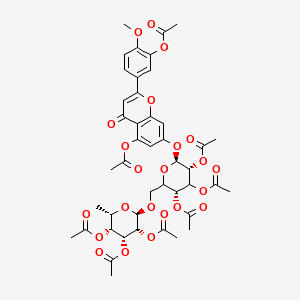


![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
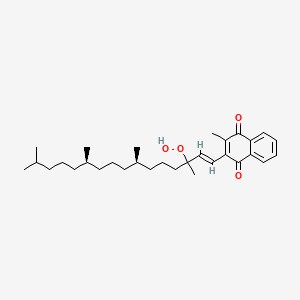
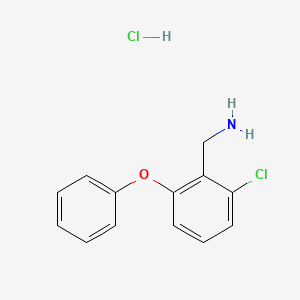
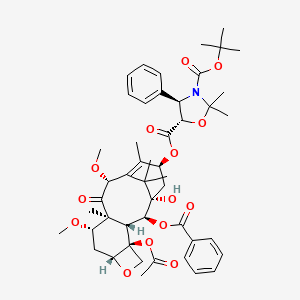
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
